Dioctyl(oxo)phenyl-lambda~5~-arsane
Description
Dioctyl(oxo)phenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵) bonded to a phenyl group, an oxo (O) ligand, and two octyl chains. The λ⁵ designation indicates the +5 oxidation state of arsenic, which adopts a trigonal bipyramidal or square pyramidal geometry.
Properties
CAS No. |
53236-39-8 |
|---|---|
Molecular Formula |
C22H39AsO |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
dioctylarsorylbenzene |
InChI |
InChI=1S/C22H39AsO/c1-3-5-7-9-11-16-20-23(24,22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
InChI Key |
BGTPCAUATJMTFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=O)(CCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl(oxo)phenyl-lambda~5~-arsane typically involves the reaction of phenylarsine oxide with octyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The general reaction scheme can be represented as follows:
PhAsO+2R-X→
Comparison with Similar Compounds
Phenylarsine Oxide (PAO)
Molecular Formula : C₆H₅AsO
Functional Groups : Phenyl, oxo.
Physical Properties :
- Melting Point: 150–152°C .
- Solubility: Moderately soluble in polar solvents like ethanol and acetone. Applications:
- Used in biochemical research as a phosphatase inhibitor due to its ability to bind thiol groups .
Key Differences : - Lacks the dioctyl chains, making PAO less lipophilic and more volatile than Dioctyl(oxo)phenyl-λ⁵-arsane.
- Simpler structure may result in higher reactivity in aqueous environments.
Trimethyl(oxo)-λ⁵-arsane (Trimethylarsine Oxide, TMAO)
CAS : 4964-14-1
Molecular Formula : C₃H₉AsO.
Functional Groups : Trimethyl, oxo.
Physical Properties :
- Volatility: Higher than aryl-substituted arsanes due to shorter alkyl chains.
- Solubility: Miscible with water and organic solvents.
Applications : - Environmental contaminant; studied for its toxicity and metabolic pathways .
Key Differences : - Methyl groups reduce steric hindrance and increase volatility compared to dioctyl-substituted analogs.
- Likely less stable in polymer matrices due to smaller size and higher mobility.
(4-Methoxy-3-nitrophenyl)(oxo)arsane
CAS: 5410-85-5 Molecular Formula: C₇H₆AsNO₄. Functional Groups: Methoxy, nitro, phenyl, oxo. Applications:
Trioxido(oxo)-λ⁵-arsane
CAS: Not explicitly provided . Functional Groups: Trioxido, oxo. Hypothesized Properties:
- Likely a highly oxidized arsenic species with applications in inorganic synthesis. Key Differences:
- Absence of organic substituents results in ionic character and high solubility in water, contrasting sharply with the organic-rich Dioctyl(oxo)phenyl-λ⁵-arsane.
Comparative Analysis Table
Research Findings and Data Gaps
- Toxicity : Dioctyl(oxo)phenyl-λ⁵-arsane is likely regulated under chemical safety standards due to structural similarities to banned arsenic compounds (e.g., dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane in ).
- Synthesis: No direct synthesis methods are provided; inferred protocols may involve arsenic oxidation and alkylation.
- Stability : The dioctyl chains may enhance stability in hydrophobic environments but reduce compatibility with polar matrices.
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